PXR Activation Liability: Pyridopyridazine Scaffold vs. Phthalazine-Based Smoothened Antagonists
The pyridopyridazine core incorporating 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one as its scaffold (exemplified by compound 24) reduces PXR activation by approximately 91% compared to the phthalazine-based smoothened antagonist (compound 1), while retaining nanomolar hSMO potency. In the HEPM cell-based human SMO Gli1 expression assay, compound 24 (pyridopyridazine) exhibited an hSMO IC50 of 0.012 μM with PXR activation of only 7.5% at 2 μM, whereas the phthalazine congener (compound 1, bearing a 4-trifluoromethylphenyl group) showed hSMO IC50 of 0.0028 μM but induced PXR activation to 81% under identical conditions. This represents a >10-fold reduction in PXR liability at the cost of only a 4.3-fold reduction in potency, a trade-off acceptable for mitigating CYP induction risks [1].
| Evidence Dimension | PXR activation (% at 2 μM) and human SMO IC50 (μM) |
|---|---|
| Target Compound Data | hSMO IC50 = 0.012 μM; PXR activation = 7.5% at 2 μM (compound 24, derived from 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one scaffold) |
| Comparator Or Baseline | hSMO IC50 = 0.0028 μM; PXR activation = 81% at 2 μM (compound 1, phthalazine-based, 4-CF3-phenyl substituted) |
| Quantified Difference | PXR activation reduced from 81% to 7.5% (~90.7% reduction); hSMO IC50 4.3-fold higher (0.012 vs 0.0028 μM) |
| Conditions | HEPM cell-based human Smoothened Gli1 expression assay; PXR transactivation assay at 2 μM compound concentration; data from Kaizerman et al. (2010) Tables 1 and 2 [1] |
Why This Matters
For procurement decisions, this scaffold-specific PXR liability reduction is critical when selecting a starting point for lead optimization programs targeting the Hedgehog pathway, as it directly addresses a known failure mode (CYP3A4 induction) of phthalazine-based clinical candidates.
- [1] Kaizerman JA, Aaron W, An S, et al. Addressing PXR liabilities of phthalazine-based hedgehog/smoothened antagonists using novel pyridopyridazines. Bioorg Med Chem Lett. 2010;20(15):4607-4610. Tables 1 and 2. View Source
